4,4-Difluorocyclohexane-1-sulfonyl fluoride
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Overview
Description
4,4-Difluorocyclohexane-1-sulfonyl fluoride is a chemical compound with the molecular formula C6H10F2O2S. It is characterized by the presence of two fluorine atoms attached to a cyclohexane ring and a sulfonyl fluoride group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluorocyclohexane-1-sulfonyl fluoride typically involves the fluorination of cyclohexane derivatives followed by sulfonylation.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced fluorination techniques and efficient sulfonylation reagents is crucial to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
4,4-Difluorocyclohexane-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles such as amines or alcohols.
Reduction Reactions: The compound can be reduced to form cyclohexane derivatives with different functional groups.
Oxidation Reactions: Oxidative conditions can lead to the formation of sulfonic acids or other oxidized products.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used in substitution reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and other hydride donors are used for reduction.
Oxidizing Agents: Potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are typical oxidizing agents.
Major Products
The major products formed from these reactions include substituted cyclohexane derivatives, sulfonic acids, and reduced cyclohexane compounds .
Scientific Research Applications
4,4-Difluorocyclohexane-1-sulfonyl fluoride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4,4-Difluorocyclohexane-1-sulfonyl fluoride exerts its effects involves the interaction of the sulfonyl fluoride group with nucleophilic sites in target molecules. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The fluorine atoms enhance the compound’s reactivity and stability, making it a valuable reagent in various chemical processes .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluorocyclohexane-1-sulfonyl fluoride
- 4,4-Dichlorocyclohexane-1-sulfonyl fluoride
- Cyclohexane-1-sulfonyl fluoride
Uniqueness
4,4-Difluorocyclohexane-1-sulfonyl fluoride is unique due to the presence of two fluorine atoms, which significantly influence its chemical properties and reactivity. Compared to similar compounds, it exhibits higher stability and reactivity, making it a preferred choice in specific synthetic applications .
Properties
Molecular Formula |
C6H9F3O2S |
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Molecular Weight |
202.20 g/mol |
IUPAC Name |
4,4-difluorocyclohexane-1-sulfonyl fluoride |
InChI |
InChI=1S/C6H9F3O2S/c7-6(8)3-1-5(2-4-6)12(9,10)11/h5H,1-4H2 |
InChI Key |
PQYHXBGLAHNHOR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1S(=O)(=O)F)(F)F |
Origin of Product |
United States |
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